molecular formula C9H17ClO2 B2818216 Methyl 4-chloro-2,2-diethylbutanoate CAS No. 1864060-70-7

Methyl 4-chloro-2,2-diethylbutanoate

Cat. No.: B2818216
CAS No.: 1864060-70-7
M. Wt: 192.68
InChI Key: XCSFWIFBUBZNMO-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2,2-diethylbutanoate” is a chemical compound with the molecular formula C9H17ClO2 . It has a molecular weight of 192.68 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .

Scientific Research Applications

Synthesis and Biocatalysis

Methyl 4-chloro-2,2-diethylbutanoate serves as an intermediate in various chemical syntheses and biocatalytic processes. Its utility in organic synthesis is highlighted by its role in the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor to enantiopure intermediates used in the production of chiral drugs such as statins. The asymmetric reduction of its derivatives by biocatalysis offers low cost, high yield, and excellent enantioselectivity, making it a valuable tool in the pharmaceutical industry (Ye, Ouyang, & Ying, 2011). Similarly, its involvement in streamlined access to functionalized chromenes and quinolines through domino reactions illustrates its versatility in creating complex organic molecules (Bello et al., 2010).

Enzymatic Production of Chiral Intermediates

The enzymatic production of (S)-4-chloro-3-hydroxybutanoate esters, key intermediates for cholesterol-lowering drugs, showcases the biotechnological applications of this compound derivatives. Research has focused on screening microorganisms and optimizing biocatalytic processes to improve the efficiency and selectivity of these reactions, contributing significantly to the development of more sustainable and environmentally friendly pharmaceutical manufacturing processes (Bao-quan, 2013).

Advanced Organic Synthesis Techniques

The compound's reactivity has been exploited in advanced organic synthesis techniques, such as intramolecular Prins cyclizations for stereoselective synthesis of bicyclic tetrahydropyrans (Elsworth & Willis, 2008), and sequential kinetic resolutions catalyzed by halohydrin dehalogenase, demonstrating its utility in producing enantiopure building blocks for pharmaceuticals (Majerić Elenkov et al., 2006).

Properties

IUPAC Name

methyl 4-chloro-2,2-diethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO2/c1-4-9(5-2,6-7-10)8(11)12-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSFWIFBUBZNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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